11-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Overview
Description
11-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that features a chromene ring system fused with a diazocinone structure
Scientific Research Applications
11-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Preparation Methods
The synthesis of 11-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves multiple steps, typically starting with the preparation of the chromene ring system. The chromene ring can be synthesized through a series of reactions involving the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization and oxidation . The diazocinone structure is then introduced through a series of nucleophilic substitution and cyclization reactions . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The chromene ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the chromene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene ring system can interact with aromatic residues in proteins, while the diazocinone structure can form hydrogen bonds with polar residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 11-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one include:
Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate: This compound features a chromene ring system similar to the target compound but lacks the diazocinone structure.
6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate: This compound also contains a chromene ring system but differs in the substituents attached to the ring. The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
11-[(6-ethyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-15-6-7-21-19(9-15)17(10-23(27)28-21)13-24-11-16-8-18(14-24)20-4-3-5-22(26)25(20)12-16/h3-7,9-10,16,18H,2,8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSWBPBKDNBKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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